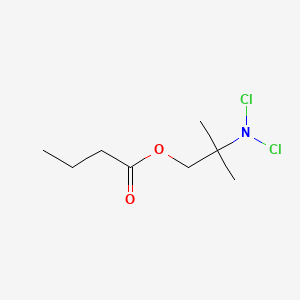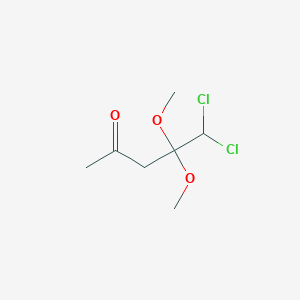![molecular formula C12H9O2S2Sb B14592610 2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol CAS No. 61329-26-8](/img/structure/B14592610.png)
2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoxathiastibol ring system attached to a phenol group via a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol typically involves the reaction of a benzoxathiastibol derivative with a phenol compound under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce halogenated phenols or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol involves its interaction with molecular targets and pathways within biological systems. The phenol group can form hydrogen bonds and participate in redox reactions, while the benzoxathiastibol ring system may interact with specific enzymes or receptors. These interactions can modulate various biochemical pathways and lead to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]benzoic acid
- 2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]aniline
Uniqueness
2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol is unique due to its specific structural features, such as the benzoxathiastibol ring system and the sulfanyl linkage to the phenol group. These features confer distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
61329-26-8 |
|---|---|
Molekularformel |
C12H9O2S2Sb |
Molekulargewicht |
371.1 g/mol |
IUPAC-Name |
2-(1,3,2-benzoxathiastibol-2-ylsulfanyl)phenol |
InChI |
InChI=1S/2C6H6OS.Sb/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,7-8H;/q;;+3/p-3 |
InChI-Schlüssel |
GVDYXKVCJWRNBI-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C(=C1)O)S[Sb]2OC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
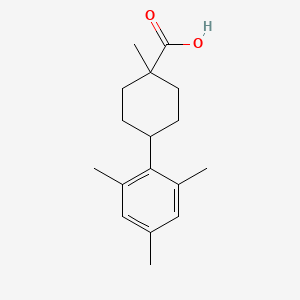

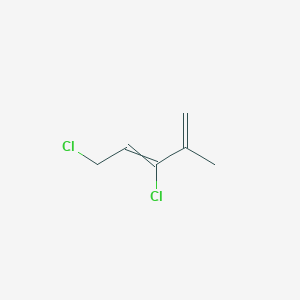
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)

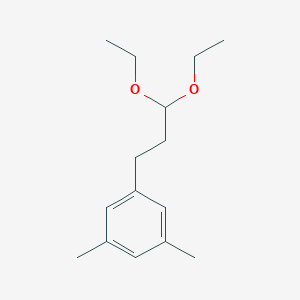
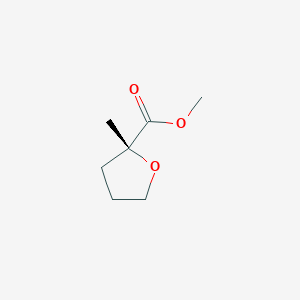
![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)

